3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 654667-50-2
VCID: VC16821175
InChI: InChI=1S/C9H13BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h3,5,11H,1-2,4,6-7H2
SMILES:
Molecular Formula: C9H13BrO
Molecular Weight: 217.10 g/mol

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol

CAS No.: 654667-50-2

Cat. No.: VC16821175

Molecular Formula: C9H13BrO

Molecular Weight: 217.10 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol - 654667-50-2

Specification

CAS No. 654667-50-2
Molecular Formula C9H13BrO
Molecular Weight 217.10 g/mol
IUPAC Name 3-(2-bromocyclohexen-1-yl)prop-2-en-1-ol
Standard InChI InChI=1S/C9H13BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h3,5,11H,1-2,4,6-7H2
Standard InChI Key GIXJNJWESXZGEY-UHFFFAOYSA-N
Canonical SMILES C1CCC(=C(C1)C=CCO)Br

Introduction

Structural and Molecular Characteristics

Molecular Composition and Stereochemistry

The molecular formula of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is C₉H₁₃BrO, with a molecular weight of 225.10 g/mol. The compound consists of a cyclohexene ring substituted with a bromine atom at the 2-position and a propenol (allyl alcohol) group at the 1-position . The cyclohexene ring introduces strain due to its unsaturated nature, while the bromine atom enhances electrophilic reactivity. The propenol side chain contributes polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Synthesis and Reaction Pathways

Palladium-Catalyzed Cross-Coupling

A key synthetic route for analogous bromocyclohexene derivatives involves Sonogashira coupling or Heck reactions. For example, 3-bromocyclohex-2-enone undergoes palladium-catalyzed coupling with acetylides or alkenes to form complex bicyclic structures . Adapting this methodology, 2-bromocyclohex-1-ene could react with propargyl alcohol under Sonogashira conditions (Pd(PPh₃)₄, CuI, triethylamine) to yield a propargyl intermediate, which is subsequently reduced to the allyl alcohol .

Example Protocol (adapted from ):

  • Sonogashira Coupling:

    • React 2-bromocyclohex-1-ene (1.0 equiv) with propargyl alcohol (1.2 equiv) using Pd(PPh₃)₄ (3 mol%), CuI (5 mol%), and triethylamine in DMF at 55°C for 1 hour.

    • Yield: ~80% (estimated based on similar reactions) .

  • Reduction:

    • Hydrogenate the alkyne intermediate over Lindlar catalyst to selectively reduce the triple bond to a cis-alkene.

    • Acidic workup isolates the allyl alcohol.

Alternative Pathways: Grignard Addition

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and slightly soluble in ethanol or dichloromethane. The hydroxyl group enhances water solubility compared to non-polar analogs .

  • Stability: Susceptible to light-induced decomposition due to the bromine-carbon bond. Storage under inert atmosphere at –20°C is recommended .

Spectroscopic Data

  • ¹H NMR (predicted, CDCl₃):

    • δ 5.70–5.90 (m, 1H, CH=CH₂),

    • δ 5.20–5.40 (m, 2H, CH₂OH),

    • δ 4.10–4.30 (br s, 1H, OH),

    • δ 2.30–2.60 (m, 4H, cyclohexene protons) .

  • IR (KBr): Broad O-H stretch ~3300 cm⁻¹, C=C stretch ~1640 cm⁻¹, C-Br ~560 cm⁻¹ .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Bromocyclohexene derivatives serve as precursors to bioactive molecules. For instance, 3-bromocyclohex-2-enone is a key intermediate in antiviral and antibiotic agents . The propenol group in 3-(2-bromocyclohex-1-en-1-yl)prop-2-en-1-ol could facilitate further functionalization, such as oxidation to a ketone or conjugation with heterocycles.

Material Science

The compound’s conjugated system may contribute to photoluminescent properties when integrated into polymers or coordination complexes, analogous to tricyclic cobalt complexes reported in .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Polymer Chemistry: Incorporating the compound into stimuli-responsive materials via radical polymerization.

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